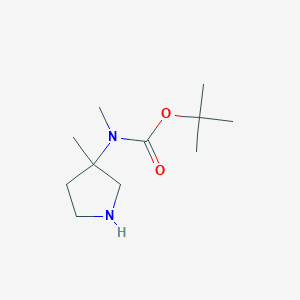![molecular formula C16H15N3O4 B2355176 2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile CAS No. 852385-27-4](/img/structure/B2355176.png)
2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile involves several steps. One common method includes the reaction of 2-(2-Methoxyphenoxy)ethylamine with 5-nitro-2-chlorobenzonitrile under specific conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Analyse Chemischer Reaktionen
2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents like sodium methoxide.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile has several applications in scientific research:
Proteomics: It is used as a specialty product in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industrial Applications: It is used in the development of new materials and chemicals for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile can be compared with similar compounds such as:
2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-chlorobenzonitrile: This compound has a chlorine atom instead of a nitro group, which affects its reactivity and applications.
2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-methylbenzonitrile: The presence of a methyl group instead of a nitro group results in different chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in research and industry .
Eigenschaften
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethylamino]-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-22-15-4-2-3-5-16(15)23-9-8-18-14-7-6-13(19(20)21)10-12(14)11-17/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLIBGCNMABVCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2355097.png)
![4-[1-(2-Phenoxyethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2355100.png)


![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2355103.png)


![N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2355108.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2355109.png)

![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2355112.png)
![N1-benzyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2355113.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide](/img/structure/B2355116.png)
